サテリノン

概要

説明

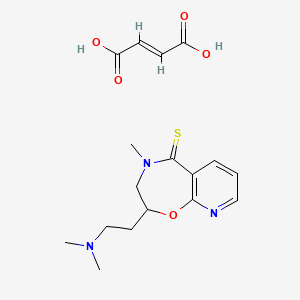

Saterinone is a dual-action drug that combines both alpha-1 blocking vasodilatory property and phosphodiesterase III (PDE III) inhibition-mediated inotropism . PDE III inhibitors are well established in the acute intravenous treatment of patients with decompensated chronic congestive heart failure .

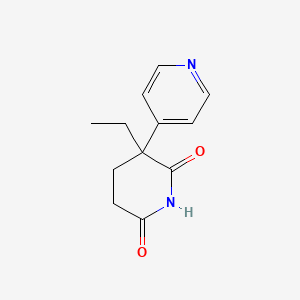

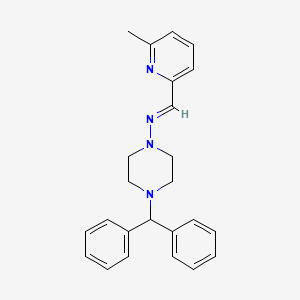

Molecular Structure Analysis

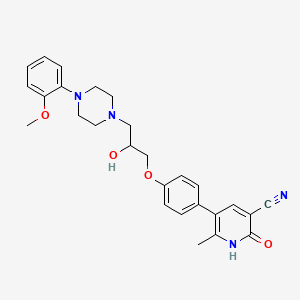

Saterinone has a complex molecular structure with a molecular formula of C27H30N4O4 . It includes a pyridine ring, an amide group, and an ether linkage . The exact mass is 474.23 and the molecular weight is 474.560 .科学的研究の応用

サテリノン: 科学研究の応用に関する包括的な分析

強心薬: サテリノンは、心臓筋肉の収縮力を高める作用がある強心薬として知られています。この特性は、心臓の筋肉の機能を改善することが極めて重要な心不全の治療に特に役立ちます。

ホスホジエステラーゼ III (PDE III) 阻害: PDE III 阻害剤として、サテリノンは心臓の収縮力を高め、急性脱補償性慢性うっ血性心不全の管理に不可欠な正性変力作用をもたらす上で重要な役割を果たします。

血管拡張効果: サテリノンのα-1 阻害特性は、血管拡張効果に寄与し、血管抵抗を低下させ、高血圧などの状態の管理を支援します。

エナンチオマーの薬理学: サテリノンのエナンチオマーであるR(+)-サテリノンとS(−)-サテリノンに関する研究では、これらの立体異性体が異なる薬理学的活性を示す可能性があることが示されており、より標的を絞った治療的用途につながる可能性があります。

比較薬理学: サテリノンを他のホスホジエステラーゼ阻害剤と比較することで、そのユニークな薬理学的プロファイルと、特定の臨床シナリオにおける他の薬剤に対する潜在的な利点を明らかにすることができます。

心不全の管理: PDE III 阻害と血管拡張効果を組み合わせたサテリノンの二重作用メカニズムは、脱補償性慢性うっ血性心不全の患者に対する静脈内治療の貴重な選択肢となっています。

作用機序

Target of Action

Saterinone is a potent and selective inhibitor of phosphodiesterase III (PDE III) and a potent antagonist of the vascular α-1-adrenoceptor . These are the primary targets of Saterinone and play a crucial role in its mechanism of action.

Mode of Action

Saterinone interacts with its targets by inhibiting the activity of PDE III and antagonizing the vascular α-1-adrenoceptor . This dual-action results in both vasodilation (due to α-1 adrenoceptor blocking) and increased cardiac contractility (due to PDE III inhibition) .

Biochemical Pathways

Saterinone affects the cyclic adenosine monophosphate (cAMP) pathway . By inhibiting PDE III, an enzyme that breaks down cAMP, Saterinone increases the levels of cAMP . Elevated cAMP levels lead to increased cardiac contractility and vasodilation .

Pharmacokinetics

It is known that pde iii inhibitors like saterinone are well established in the acute intravenous treatment of patients with decompensated chronic congestive heart failure .

Result of Action

The increased cardiac contractility and vasodilation resulting from Saterinone’s action can help improve the condition of patients with decompensated chronic congestive heart failure . By increasing the force of contraction of the heart and dilating the blood vessels, Saterinone helps to improve blood flow and reduce the workload on the heart .

Safety and Hazards

特性

IUPAC Name |

5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEKLDFUYOZELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883106 | |

| Record name | Saterinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102669-89-6 | |

| Record name | Saterinone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102669896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saterinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SATERINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4P85FO7GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B1680706.png)